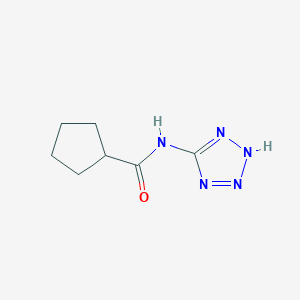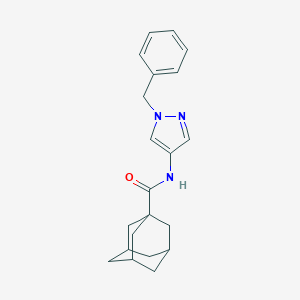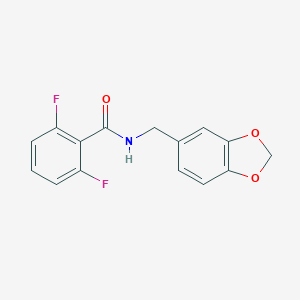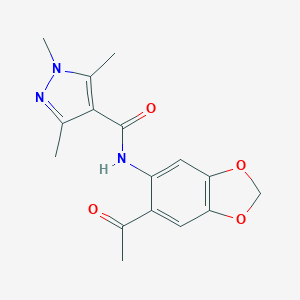
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide is a compound that features a tetrazole ring attached to a cyclopentanecarboxamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry . The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the cyclopentanecarboxamide group. One common method involves the use of a multicomponent domino reaction, where carbonyl compounds, malononitrile, and sodium azide react in the presence of a catalyst such as nickel (II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions with optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is often emphasized to minimize toxic waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclopentanecarboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the tetrazole ring or cyclopentanecarboxamide moiety are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This property enables the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can be compared with other tetrazole-containing compounds, such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high detonation velocity and use as an energetic material.
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: A nitrogen-rich compound with applications in high-energy materials.
The uniqueness of this compound lies in its specific structure, which combines the properties of the tetrazole ring with the cyclopentanecarboxamide moiety, offering a distinct set of chemical and biological activities.
Properties
Molecular Formula |
C7H11N5O |
|---|---|
Molecular Weight |
181.2 g/mol |
IUPAC Name |
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C7H11N5O/c13-6(5-3-1-2-4-5)8-7-9-11-12-10-7/h5H,1-4H2,(H2,8,9,10,11,12,13) |
InChI Key |
YBLBKZJADYZEJZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Isomeric SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280261.png)
![N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide](/img/structure/B280262.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)


![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
![6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280275.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B280277.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B280279.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B280281.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)

![2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B280285.png)
